8-Bromo-5-methylquinoline-3,4-diamine
Description
8-Bromo-5-methylquinoline-3,4-diamine is a quinoline derivative featuring a bromine atom at the 8-position and a methyl group at the 5-position of the bicyclic aromatic scaffold. Quinoline derivatives are renowned for their planar structures, which enable diverse applications in medicinal chemistry (e.g., DNA intercalation, enzyme inhibition) and materials science (e.g., OLED emitters) .
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-5-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-5-2-3-6(11)10-8(5)9(13)7(12)4-14-10/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
QAMOSCROEYOCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=NC2=C(C=C1)Br)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methylquinoline-3,4-diamine can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and employing tin and indium chlorides as catalysts . The reaction typically involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies . The reaction conditions are usually aerobic, and the annulations can be conducted using either stannic chloride or indium (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro precursors to the corresponding diamines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Stannous chloride dihydrate in ethanol is often used for reduction reactions.
Substitution: Sodium azide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-5-methylquinoline-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinoline-3,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Isomers: Positional Effects
The positional isomer 5-Bromo-8-methylquinoline-3,4-diamine (CAS: 2090270-06-5) shares the same molecular formula (C₁₀H₁₀BrN₃) but differs in substituent placement. The bromine and methyl groups at the 5- and 8-positions, respectively, may alter electronic distribution and steric hindrance compared to the target compound. Such differences can influence solubility, reactivity, and binding affinity in biological systems .
Chloroquinoline Derivatives: Halogen Substitution Effects
N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine () replaces bromine with chlorine and incorporates a benzene-diamine linker. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric bulk and modify electronic interactions with targets like AKT1, a kinase implicated in cancer.
Quinazoline and Pyridopyrimidine Analogs: Heterocyclic Core Variations
6-Methylquinazoline-2,4-diamine (IC2) and 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5) () replace quinoline’s single nitrogen with dual nitrogen atoms in their cores. This increases polarity and hydrogen-bonding capacity, enhancing DNA intercalation efficiency. However, the target compound’s bromine and methyl groups may compensate by improving lipophilicity and membrane permeability, critical for antitumor agent design .
Triazine-Based Emitters: Materials Science Context
The target compound’s quinoline core lacks the triazine moiety but could serve as a electron-deficient unit in optoelectronic applications if functionalized appropriately .
Data Table: Key Comparative Properties
Research Implications and Gaps
- Halogen Effects : Bromine’s bulkier size may enhance target binding compared to chlorine but requires empirical validation.
- Positional Isomerism : The biological activity disparity between 5-bromo-8-methyl and 8-bromo-5-methyl isomers remains unexplored.
- Core Modifications: Quinoline’s single nitrogen vs. quinazoline’s dual nitrogen cores warrant comparative studies on DNA interaction kinetics.
Biological Activity
8-Bromo-5-methylquinoline-3,4-diamine is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring bromine and amino groups, enhances its reactivity and interaction with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrN₃, with a molecular weight of approximately 242.08 g/mol. The structure consists of a quinoline core substituted at the 5-position with a bromine atom and at the 3 and 4 positions with amino groups. This configuration is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 242.08 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial and anticancer effects .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell survival and growth.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Streptococcus pneumoniae | 30 µg/mL |
| Escherichia coli | 50 µg/mL |
The compound's effectiveness is attributed to its ability to disrupt bacterial cell division by targeting proteins essential for this process .
Anticancer Activity
In cancer research, this compound has shown promising results as an anticancer agent. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating significant cytotoxic effects .
Case Study: MCF-7 Cell Line
- Concentration Tested : 10 µM
- Cytotoxicity Rate : Approximately 70% cell death after 48 hours of treatment.
This compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent .
Comparative Studies
When compared to similar compounds such as N4-Methylquinoline-3,4-diamine and 8-Bromoquinoline, the presence of both bromine and amino groups in this compound enhances its biological activity significantly. The unique combination of functional groups allows for greater reactivity and interaction with biological targets .
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| N4-Methylquinoline-3,4-diamine | Moderate | Moderate |
| 8-Bromoquinoline | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
